Home > Products > Screening Compounds P86377 > ETHYL N-[5-(ANILINOCARBONYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE
ETHYL N-[5-(ANILINOCARBONYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE -

ETHYL N-[5-(ANILINOCARBONYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE

Catalog Number: EVT-3583748
CAS Number:
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl [5-(anilinocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate is a synthetic compound structurally similar to CINPA1, a known inhibitor of the constitutive androstane receptor (CAR) []. While no direct mention of this specific compound is found in the provided abstracts, its structural similarity to CINPA1 suggests it may also possess CAR inhibitory activity.

CINPA1 (Ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate)

  • Compound Description: CINPA1 is a small-molecule inhibitor of the constitutive androstane receptor (CAR) []. It effectively reduces CAR-mediated transcription by altering coregulator recruitment and decreasing CAR occupancy at target gene promoter regions []. This compound is primarily recognized for its ability to specifically inhibit CAR, impacting drug metabolism regulation and related processes [].
  • Compound Description: This metabolite of CINPA1 demonstrates weak inhibitory effects on CAR function and mildly disrupts the CAR-coactivator interaction []. It retains some ability to bind to the CAR ligand-binding pocket but shows diminished activity compared to the parent compound, CINPA1 [].
  • Relevance: While the exact structure of CINPA1 Metabolite 1 isn't specified, it is derived from CINPA1 []. Therefore, it likely shares a similar core structure with both CINPA1 and ethyl [5-(anilinocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate, including the 10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl and carbamate moieties. Examining the structure of this metabolite could offer further insights into structure-activity relationships within this class of compounds, especially regarding their interaction with CAR.

Imipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)

  • Compound Description: Imipramine is a tricyclic antidepressant drug classified as a dibenzazepine [, ]. It primarily functions by inhibiting the reuptake of norepinephrine []. This compound exhibits a range of pharmacological activities, including antidepressant, antinociceptive, and antithyroid effects [, ].

Desipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine)

  • Compound Description: Desipramine is a tricyclic antidepressant and an active metabolite of imipramine, also belonging to the dibenzazepine family []. Like imipramine, it acts as a norepinephrine reuptake inhibitor []. It demonstrates clinical utility in managing various conditions, including mood disorders, pain, and thyroid issues [].
  • Compound Description: This compound is a potent inhibitor of gamma-aminobutyric acid (GABA) uptake []. It exhibits significant anticonvulsant activity in vivo, with a protective index comparable to or surpassing that of tiagabine, a clinically used anticonvulsant [].

Properties

Product Name

ETHYL N-[5-(ANILINOCARBONYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE

IUPAC Name

ethyl N-[11-(phenylcarbamoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C24H23N3O3/c1-2-30-24(29)26-20-15-14-18-13-12-17-8-6-7-11-21(17)27(22(18)16-20)23(28)25-19-9-4-3-5-10-19/h3-11,14-16H,2,12-13H2,1H3,(H,25,28)(H,26,29)

InChI Key

YVFVGWPSXDQKAK-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)NC4=CC=CC=C4)C=C1

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)NC4=CC=CC=C4)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.